molecular formula C21H24N2O5 B1146939 (Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime CAS No. 84163-00-8

(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime

Cat. No. B1146939
CAS RN: 84163-00-8
M. Wt: 384.432
InChI Key: NQABWWVNGADFNI-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime, commonly known as MBPPO, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. MBPPO is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of MBPPO involves the inhibition of the activity of various enzymes and proteins involved in cancer cell growth and inflammation. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. MBPPO also inhibits the activity of the protein kinase B (Akt), which is involved in the regulation of cell growth and survival.

Biochemical And Physiological Effects

MBPPO has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. MBPPO has also been found to inhibit the migration and invasion of cancer cells, leading to the suppression of cancer cell metastasis. In addition, MBPPO has been found to reduce the production of reactive oxygen species (ROS), which are involved in the development of various diseases, including cancer and inflammation.

Advantages And Limitations For Lab Experiments

MBPPO has several advantages for lab experiments, including its high purity and stability, making it suitable for various analytical techniques. However, MBPPO has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on MBPPO. One potential direction is to investigate the use of MBPPO in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance its efficacy. Another direction is to study the potential use of MBPPO in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to investigate the safety and toxicity of MBPPO in vivo, as well as its pharmacokinetics and pharmacodynamics.
In conclusion, MBPPO is a synthetic compound that has gained significant interest in the scientific research community due to its potential applications in various fields. Its mechanism of action and physiological effects have been extensively studied, and it has been found to have significant activity against various types of cancer cells and inflammation. Further research is needed to explore its potential use in the treatment of other diseases and to investigate its safety and toxicity in vivo.

Synthesis Methods

The synthesis of MBPPO involves the reaction of 2-(5-Methoxy)phenol with 4-(N-Benzyloxycarbonyl)piperidin-4-one oxime in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of MBPPO. The purity of the synthesized compound can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

MBPPO has been extensively studied for its potential applications in various scientific research fields. It has been found to have significant activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. MBPPO has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

benzyl 4-[(Z)-N-hydroxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-27-17-7-8-18(19(24)13-17)20(22-26)16-9-11-23(12-10-16)21(25)28-14-15-5-3-2-4-6-15/h2-8,13,16,24,26H,9-12,14H2,1H3/b22-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXRTLYHQCREKX-XDOYNYLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=NO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C(=N\O)/C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime

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